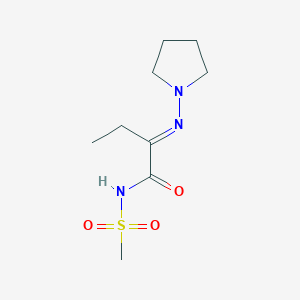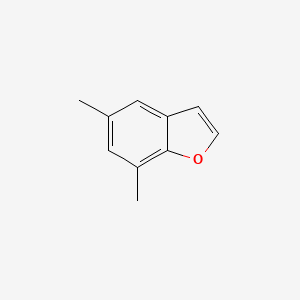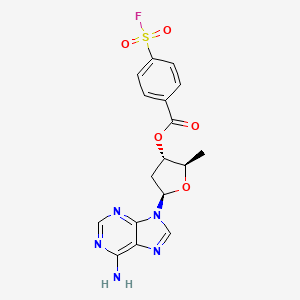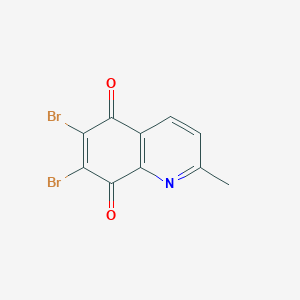
N-(Methylsulfonyl)-2-(pyrrolidin-1-ylimino)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Methylsulfonyl)-2-(pyrrolidin-1-ylimino)butanamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a methylsulfonyl group, a pyrrolidine ring, and a butanamide backbone, which contribute to its distinct chemical behavior.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Methylsulfonyl)-2-(pyrrolidin-1-ylimino)butanamide typically involves the reaction of a suitable butanamide precursor with a methylsulfonylating agent and a pyrrolidine derivative. The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the formation of the desired product. Specific details on the synthetic routes and reaction conditions can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using flow microreactor systems. These systems offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction parameters, leading to higher yields and consistent product quality.
化学反応の分析
Types of Reactions
N-(Methylsulfonyl)-2-(pyrrolidin-1-ylimino)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring or the methylsulfonyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amine derivatives. Substitution reactions can result in the formation of new compounds with different functional groups attached to the butanamide backbone.
科学的研究の応用
N-(Methylsulfonyl)-2-(pyrrolidin-1-ylimino)butanamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the formation of complex molecules through various chemical reactions.
Biology: In biological research, the compound is studied for its potential interactions with biomolecules and its effects on cellular processes.
Medicine: The compound’s unique structural properties make it a candidate for drug development, particularly in the design of molecules with specific biological activities.
Industry: In industrial applications, the compound is utilized in the synthesis of specialty chemicals and materials with desired properties.
作用機序
The mechanism of action of N-(Methylsulfonyl)-2-(pyrrolidin-1-ylimino)butanamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to target proteins or enzymes, modulating their activity and influencing cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
類似化合物との比較
N-(Methylsulfonyl)-2-(pyrrolidin-1-ylimino)butanamide can be compared with other similar compounds, such as:
4-Methylsulfonyl-3-(pyrrolidin-1-yl)aniline: This compound shares structural similarities with this compound but differs in the position of the methylsulfonyl group and the presence of an aniline moiety.
N-Methyl-N-(4-pyrrolidin-1-ylbenzyl)amine: This compound features a pyrrolidine ring and a methyl group but has a benzylamine backbone instead of a butanamide structure.
特性
分子式 |
C9H17N3O3S |
|---|---|
分子量 |
247.32 g/mol |
IUPAC名 |
(2E)-N-methylsulfonyl-2-pyrrolidin-1-yliminobutanamide |
InChI |
InChI=1S/C9H17N3O3S/c1-3-8(9(13)11-16(2,14)15)10-12-6-4-5-7-12/h3-7H2,1-2H3,(H,11,13)/b10-8+ |
InChIキー |
UFYMXXHSHSSFQX-CSKARUKUSA-N |
異性体SMILES |
CC/C(=N\N1CCCC1)/C(=O)NS(=O)(=O)C |
正規SMILES |
CCC(=NN1CCCC1)C(=O)NS(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethanol, 2-[bis[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]amino]-](/img/structure/B12898203.png)
![1,2,3-Trichloro-6-fluorodibenzo[b,d]furan](/img/structure/B12898218.png)

![2-(Chloromethyl)benzo[d]oxazole-7-carboxaldehyde](/img/structure/B12898235.png)
![n-{3,5-Dibromo-4-[(4-methyl-2-propylquinolin-6-yl)oxy]benzoyl}glycine](/img/structure/B12898239.png)
![Ethanone, 1-[4-bromo-7-(diphenylmethoxy)-2-benzofuranyl]-](/img/structure/B12898240.png)

![2,8-Bis((4-nitrobenzyl)sulfonyl)dibenzo[b,d]furan](/img/structure/B12898250.png)

![3,6-Diiodo-2-(5-iodofuran-2-yl)imidazo[1,2-a]pyridine](/img/structure/B12898269.png)
![(S)-5-(4-(3,4,5-Trimethoxyphenyl)-1,3-dihydrofuro[3,4-c]furan-1-yl)benzo[d][1,3]dioxole](/img/structure/B12898272.png)

![N-[4-[[[[(4,5-Dimethyloxazol-2-YL)amino]iminomethyl]amino]sulfonyl]phenyl]acetamide](/img/structure/B12898280.png)
